![molecular formula C23H23N5O4 B2529977 苄基2-[1,3-二甲基-8-(3-甲基苯胺基)-2,6-二氧嘌呤-7-基]乙酸酯 CAS No. 878452-10-9](/img/no-structure.png)

苄基2-[1,3-二甲基-8-(3-甲基苯胺基)-2,6-二氧嘌呤-7-基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

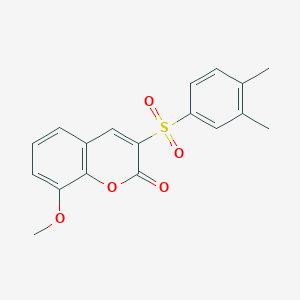

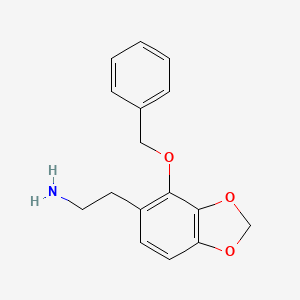

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of purine, which is a building block of DNA and RNA. Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has been shown to have promising properties that make it suitable for use in a variety of research applications.

科学研究应用

反应和合成

Chauncey和Grundon(1990)的研究深入探讨了杂环醌甲基的反应,探索了与所讨论的苄基化合物具有结构相似性的喹啉二酮的合成和二聚反应。这项研究有助于理解杂环化合物反应,这在有机合成和药物开发中至关重要 (Chauncey & Grundon, 1990)。

催化和羰基化反应

李、王和吴(2018)开发了一种新的苯甲胺羰基化转化程序,利用碳酸二甲酯作为溶剂和钯作为催化剂。这项研究突出了钯催化反应在合成复杂有机分子中的多功能性,其中可能包括指定苄基化合物的衍生物 (Li, Wang, & Wu, 2018)。

非线性光学材料

Lee和Park(2002)合成了含有非线性光学生色团的新型聚氨酯,展示了将苄基衍生物结合到具有高级光学性能的材料中的潜力。这项研究对于开发用于光学应用的新材料至关重要,包括电信和数据处理 (Lee & Park, 2002)。

合成方法

Gilligan和Krenitsky(1994)对丙二酸酯衍生物的脱烷氧羰基化研究阐明了反应机理和合成策略,这些机理和策略可应用于苄基2-[1,3-二甲基-8-(3-甲基苯胺基)-2,6-二氧嘌呤-7-基]乙酸酯衍生物的合成和改性。了解这些机制对于开发有机化学中的新合成路线至关重要 (Gilligan & Krenitsky, 1994)。

金属有机骨架

陈等人(2003)探索了使用锌和混合羧酸盐合成光致发光金属有机聚合物的可能性。本研究证明了使用苄基衍生物创建金属有机骨架(MOF)的可能性,这在催化、储气和分离技术中可能有应用 (Chen et al., 2003)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate involves the condensation of 3-methylaniline with 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid, followed by benzyl esterification of the resulting product.", "Starting Materials": [ "3-methylaniline", "8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid", "benzyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylaniline (1.0 equiv) and 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid (1.1 equiv) in dichloromethane and add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting product in diethyl ether and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add benzyl alcohol (1.2 equiv) and DCC (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting product in ethyl acetate and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate as a white solid." ] } | |

CAS 编号 |

878452-10-9 |

分子式 |

C23H23N5O4 |

分子量 |

433.468 |

IUPAC 名称 |

benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |

InChI |

InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25) |

InChI 键 |

AQTWGVDVSKIHID-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)

![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)